(4-(Pyridin-4-yl)phenyl)methanol
Overview
Description
“(4-(Pyridin-4-yl)phenyl)methanol” is a compound that features both a pyridine and a phenyl group attached to a methanol backbone. While the specific compound is not directly studied in the provided papers, related compounds with pyridyl and phenyl groups have been investigated for their chemical reactivity and molecular properties. These compounds are of interest due to their potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related compounds involves the reaction of pyridine derivatives with other reagents. For instance, the reaction of 2-benzoylpyridine with 4-([2.2]paracyclophanyl)lithium leads to the formation of α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol . This suggests that similar synthetic strategies could potentially be applied to synthesize “(4-(Pyridin-4-yl)phenyl)methanol” by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule. For example, the structure of a complex formed by α-pyridyl([2.2]paracyclophane-4-yl)phenylmethanol with Cu(II) chloride has been studied, revealing insights into the spatial configuration of the triaryl-substituted methanol . This type of analysis is crucial for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
Compounds with pyridyl and phenyl groups attached to a methanol backbone can participate in various chemical reactions. (2-Pyridyl)phenyl methanol, for example, acts as a hydrogen donor in the reduction of nitro aromatic compounds and can engage in a domino process involving reduction and conjugate addition to form β-amino esters . This demonstrates the reactivity of such compounds and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are influenced by their molecular structure. Theoretical studies using Density Functional Theory (DFT) can predict properties such as IR spectra and molecular electrostatic potential maps. For instance, a theoretical study of (RS)-(4-fluorophenyl)(pyridine-2yl)methanol provides insights into the active sites of the molecule and its structure-activity relationship . Such studies are essential for understanding how the compound might interact with other molecules and its potential applications.
Case Studies
Case studies of solvent-dependent polymorphism have been reported for compounds with structural similarities to “(4-(Pyridin-4-yl)phenyl)methanol”. The compound 2-[4-Phenyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]nicotinic acid exhibits different crystalline forms when crystallized from different solvents, which affects the relative orientation of the pyridine/phenyl and triazole rings . This highlights the importance of solvent choice in the crystallization and properties of such compounds.
Scientific Research Applications
Enantiomerically Pure Synthesis
(4-(Pyridin-4-yl)phenyl)methanol has been the focus of studies for enantiomerically pure synthesis. For instance, (Şahin, Serencam, & Dertli, 2019) demonstrated the production of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol using Lactobacillus paracasei BD101, achieving over 99% enantiomeric excess and 93% yield. This is significant as chiral heteroaryl alcohols like this are generally synthesized in small scale, and this study achieves gram scale production.
Catalytic Reactions
Research by (Giomi, Alfini, & Brandi, 2011) explored the use of (2-pyridyl)phenyl methanol in catalytic reactions, specifically in the reduction of nitro aromatic compounds. This study highlights its role as a hydrogen donor, which is crucial in the formation of β-amino esters through a domino process involving reduction and conjugate addition steps.
Biocatalytic Synthesis
A study by (Chen et al., 2021) focused on the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using recombinant Escherichia coli. This method presents a green, economic, and efficient way of synthesis, achieving high yield and enantiomeric excess.
Synthesis and Antimicrobial Activity
The antimicrobial properties of derivatives of (4-(Pyridin-4-yl)phenyl)methanol were investigated by (Kumar et al., 2012). They synthesized a series of compounds involving this molecule, which exhibited good antimicrobial activity, with some compounds showing high activity comparable to standard drugs like ciprofloxacin and fluconazole.
Molecular Structure and Biological Activity Studies
Investigations into the molecular structure and biological activity of compounds involving (4-(Pyridin-4-yl)phenyl)methanol have been conducted, as seen in the study by (Sivakumar et al., 2021). This study focused on the vibrational study and molecular docking, providing insights into the stability and antimicrobial effects of the molecule.
Safety And Hazards
“(4-(Pyridin-4-yl)phenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(4-pyridin-4-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-8,14H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQRRRUVWBLIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383776 | |
Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyridin-4-yl)phenyl)methanol | |
CAS RN |
217192-22-8 | |
Record name | [4-(Pyridin-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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